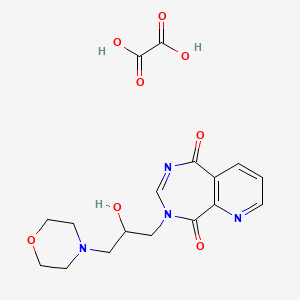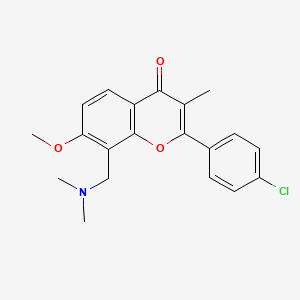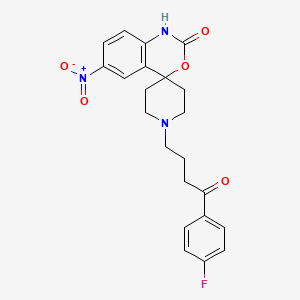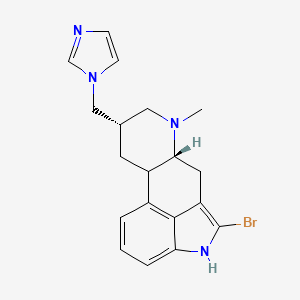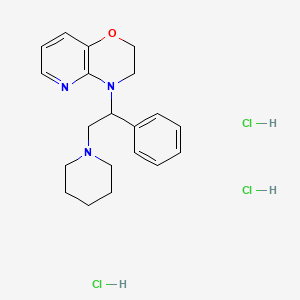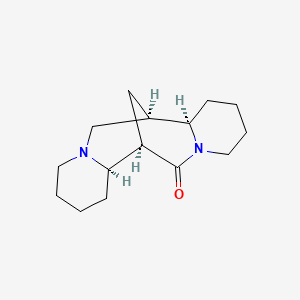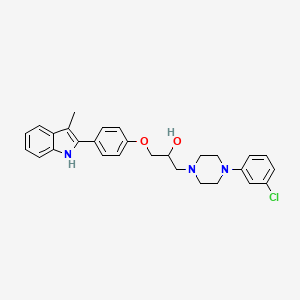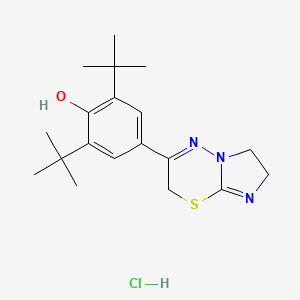
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is a complex organic compound that belongs to the class of thio-containing pyrimidines This compound is characterized by the presence of a morpholine ring, a pyrimidine ring, and a thioester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester typically involves the reaction of 6-(4-morpholinyl)-4-pyrimidinethiol with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and thioesters.
Aplicaciones Científicas De Investigación
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, ethyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, propyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the pyrimidine ring, along with the thioester linkage, allows for diverse chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
95546-87-5 |
|---|---|
Fórmula molecular |
C11H15N3O3S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
methyl 2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C11H15N3O3S/c1-16-11(15)7-18-10-6-9(12-8-13-10)14-2-4-17-5-3-14/h6,8H,2-5,7H2,1H3 |
Clave InChI |
AOGPRKTUKUKIIV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=NC=NC(=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


